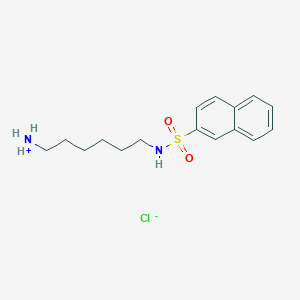

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2S and its molecular weight is 342.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-(6-Aminohexyl)-2-Naphthalenesulfonamide Hydrochloride, also known as W-5 Isomer Hydrochloride, primarily targets calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells . It is involved in many calcium-mediated cellular signal transduction pathways and plays a crucial role in numerous cellular processes .

Mode of Action

W-5 Isomer Hydrochloride is a calmodulin antagonist . It binds directly to the calmodulin enzyme, thereby inhibiting its action . This interaction disrupts the normal functioning of calmodulin, affecting the calcium-mediated cellular processes that it regulates .

Biochemical Pathways

The inhibition of calmodulin by W-5 Isomer Hydrochloride affects various biochemical pathways. For instance, in the seedlings of Panax ginseng, it has been found to influence the abscisic acid-induced antioxidant defense pathway . The compound’s action on calmodulin disrupts the normal signal transduction in this pathway, affecting the plant’s antioxidant defense .

Result of Action

The inhibition of calmodulin by W-5 Isomer Hydrochloride can lead to various molecular and cellular effects. For example, in the seedlings of Panax ginseng, it was found to suppress the up-regulation of antioxidant and calmodulin genes . This suggests that the compound’s action can influence gene expression and cellular responses .

生化分析

Biochemical Properties

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride has been identified as a calmodulin antagonist . It interacts with calmodulin, a protein that plays a key role in calcium signaling within cells . The nature of this interaction involves the inhibition of calmodulin-activated phosphodiesterase .

Cellular Effects

In cellular processes, this compound has been observed to induce limited myeloid differentiation of the human promyelocytic cell line, HL-60 . It also augments the differentiation observed when HL-60 cells are induced with retinoic acid, dimethyl sulfoxide, or dibutyryl cyclic adenosine monophosphate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its binding interactions with calmodulin . This binding inhibits the activity of calmodulin-activated phosphodiesterase, potentially leading to changes in cyclic nucleotide levels within the cell .

Metabolic Pathways

Its interaction with calmodulin suggests it may influence pathways regulated by calcium signaling .

生物活性

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a calmodulin inhibitor. Calmodulin plays a crucial role in various cellular processes by regulating calcium-dependent enzymes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₆H₂₂N₂O₂S·Cl

- Molecular Weight: 342.88 g/mol

- Solubility: Soluble in water, DMSO (20 mg/ml), and hot methanol or ethanol .

This compound primarily acts as a calmodulin inhibitor . By binding to calmodulin, it disrupts the calcium-calmodulin complex, inhibiting various calcium-dependent processes within cells. This inhibition can affect several physiological responses, including muscle contraction, neurotransmitter release, and cell proliferation .

1. Cardioprotective Effects

Recent studies have demonstrated the cardioprotective properties of naphthalene derivatives, including this compound. In isolated rat heart models subjected to ischemia-reperfusion injury, this compound has shown significant protective effects by:

- Reducing intracellular calcium levels.

- Increasing left ventricular pressure (LVP) in a dose-dependent manner.

- Enhancing coronary resistance compared to controls .

Table 1: Effects on Isolated Rat Heart

| Parameter | Control | N-(6-aminohexyl)naphthalene-2-sulfonamide (0.001 nM) |

|---|---|---|

| Left Ventricular Pressure (LVP) | Baseline | Increased significantly (p < 0.05) |

| Coronary Resistance | Baseline | Higher than control (p < 0.05) |

| Intracellular Calcium Levels | Baseline | Significantly reduced (p < 0.05) |

Case Studies

In a notable case study involving the administration of this compound in rat models:

- The compound was administered prior to ischemic events.

- Significant reductions in myocardial infarction size were observed.

- Enhanced recovery of cardiac function post-reperfusion was noted.

These findings highlight the therapeutic potential of this compound in preventing ischemic heart damage and improving recovery outcomes after cardiac events .

科学研究应用

Biochemical Applications

W-7 is primarily utilized for its ability to inhibit calmodulin, a calcium-binding messenger protein implicated in numerous cellular processes. Its applications in biochemistry include:

- Calcium Signaling Studies : W-7 is used to dissect the role of calmodulin in calcium signaling pathways. By inhibiting calmodulin, researchers can observe the resultant effects on cellular responses to calcium fluctuations.

- Protein Kinase Inhibition : The compound has been shown to inhibit calcium-dependent protein kinases sensitive to phospholipids, making it valuable for studying signal transduction pathways influenced by calcium levels .

Case Study: Effects on Coated Pit Staining

In a study examining the effects of W-7 on coated pit staining in cells, it was found that the compound significantly altered the dynamics of endocytosis, providing insights into the role of calmodulin in membrane trafficking .

Pharmacological Applications

W-7's pharmacological potential is being explored for therapeutic interventions in conditions associated with dysregulated calcium signaling:

- Cancer Research : Given its ability to modulate calmodulin activity, W-7 is being investigated for its effects on cancer cell proliferation and differentiation. Studies suggest that inhibiting calmodulin can lead to reduced tumor growth in specific cancer types .

- Neurodegenerative Disorders : The compound's influence on calcium signaling pathways positions it as a candidate for research into neurodegenerative diseases, where calcium dysregulation is often a hallmark .

Cell Biology Applications

In cell biology, W-7 is employed to elucidate the mechanisms by which calmodulin influences cellular functions:

- Cell Proliferation and Differentiation : Research indicates that W-7 can inhibit cell proliferation by blocking calmodulin-mediated pathways. This has implications for understanding how cells regulate growth and differentiation under various physiological conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemistry | Calcium signaling studies | Altered cellular responses observed |

| Pharmacology | Cancer treatment research | Reduced tumor growth in vitro |

| Cell Biology | Proliferation and differentiation studies | Inhibition of cell growth noted |

属性

IUPAC Name |

N-(6-aminohexyl)naphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S.ClH/c17-11-5-1-2-6-12-18-21(19,20)16-10-9-14-7-3-4-8-15(14)13-16;/h3-4,7-10,13,18H,1-2,5-6,11-12,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIMXHUUJSFGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。